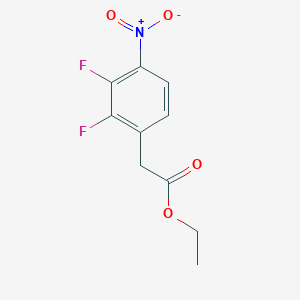![molecular formula C19H31NO4Si B8455553 benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8455553.png)
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of multiple functional groups, including a hydroxyl group and a silyl ether, makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the protection of the hydroxyl group using a benzoxycarbonyl (Cbz) groupThe reaction conditions often include the use of a base such as imidazole and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include the oxidized form (ketone or aldehyde), the reduced form (alcohol), and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a chiral auxiliary, controlling the stereochemical outcome of chemical reactions. It can also interact with enzymes and proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with similar applications in organic synthesis.
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Used in the synthesis of peptides and as a building block in medicinal chemistry
Uniqueness
benzyl (2S,4R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which provides versatility in chemical reactions. Its ability to act as a chiral auxiliary and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H31NO4Si |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
benzyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H31NO4Si/c1-19(2,3)25(4,5)24-14-16-11-17(21)12-20(16)18(22)23-13-15-9-7-6-8-10-15/h6-10,16-17,21H,11-14H2,1-5H3/t16-,17+/m0/s1 |
InChI-Schlüssel |
WAQPOQIWCNXVMW-DLBZAZTESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


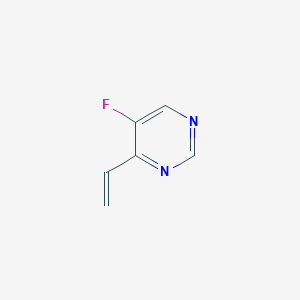




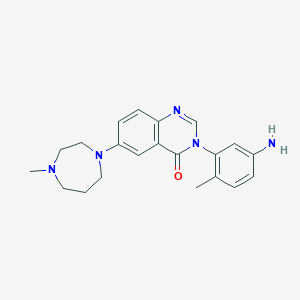
![Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]phenyl-](/img/structure/B8455543.png)
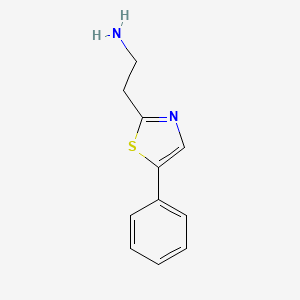


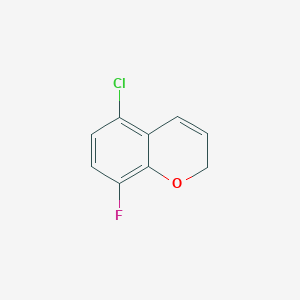
![N-[2-(Diethylamino)ethyl]undecanamide](/img/structure/B8455582.png)

